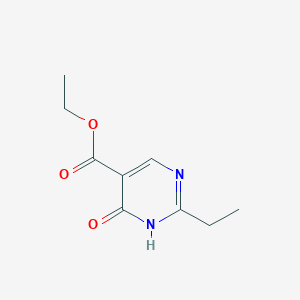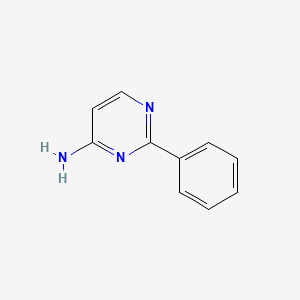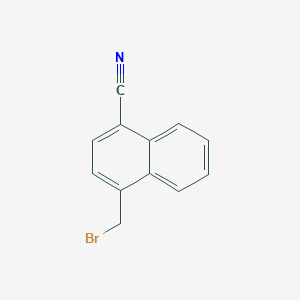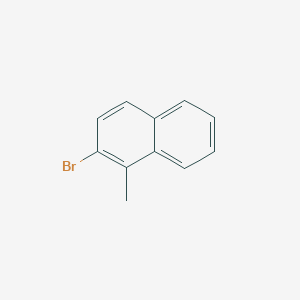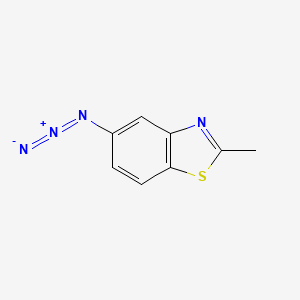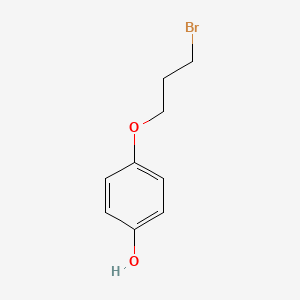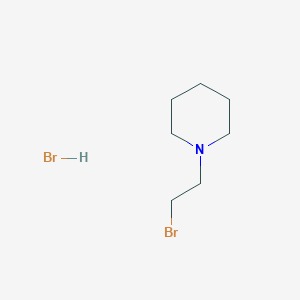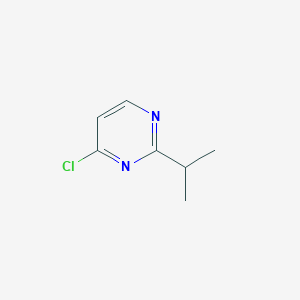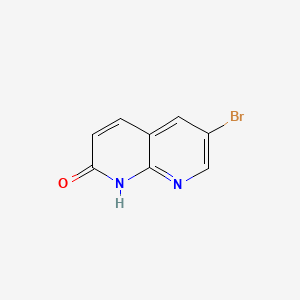
2-Brom-1-Methoxynaphthalin
Übersicht
Beschreibung
2-Bromo-1-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO. It is a brominated derivative of methoxynaphthalene and is used as an intermediate in various chemical reactions and industrial applications. The compound is characterized by the presence of a bromine atom at the second position and a methoxy group at the first position on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-methoxynaphthalene is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methoxynaphthalene typically involves the bromination of 1-methoxynaphthalene. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 2-Bromo-1-methoxynaphthalene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is typically followed by purification steps such as recrystallization or distillation to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-1-methoxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Methoxy-substituted naphthalenes.
Coupling Reactions: Biaryl compounds.
Oxidation and Reduction Reactions: Various oxidized or reduced derivatives of naphthalene.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-methoxynaphthalene involves its ability to participate in various chemical reactions due to the presence of the bromine atom and the methoxy group. The bromine atom can act as a leaving group in substitution reactions, while the methoxy group can influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-methoxynaphthalene: Similar structure but with the bromine and methoxy groups at different positions.
2-Bromo-6-methoxynaphthalene: Another isomer with the methoxy group at the sixth position.
1-Bromo-2-methylnaphthalene: Contains a methyl group instead of a methoxy group.
Uniqueness: 2-Bromo-1-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Eigenschaften
IUPAC Name |
2-bromo-1-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVMWQHKZYGAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50504361 | |
| Record name | 2-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62012-54-8 | |
| Record name | 2-Bromo-1-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


